2-Ethyl-4-methylthiazole

Catalog No.
S1516204
CAS No.
15679-12-6
M.F
C6H9NS
M. Wt
127.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-4-methylthiazole

CAS Number

15679-12-6

Product Name

2-Ethyl-4-methylthiazole

IUPAC Name

2-ethyl-4-methyl-1,3-thiazole

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

InChI

InChI=1S/C6H9NS/c1-3-6-7-5(2)4-8-6/h4H,3H2,1-2H3

InChI Key

VGRVKVGGUPOCMT-UHFFFAOYSA-N

SMILES

CCC1=NC(=CS1)C

solubility

Slightly soluble in water; Soluble in fats
Miscible at room temperature (in ethanol)

Canonical SMILES

CCC1=NC(=CS1)C

The exact mass of the compound 2-Ethyl-4-methylthiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in fatsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Ethyl-4-methylthiazole (CAS: 15679-12-6) is a high-impact heterocyclic flavor compound belonging to the alkylthiazole family. It is a critical component in formulating authentic nutty, green, and savory flavors for a range of food and beverage applications. Characterized by its distinct nutty, green pistachio, and savory notes, it provides foundational profiles in coffee, cocoa, and meat flavors. Its primary value lies in its ability to impart specific roasted and savory characteristics that are essential for recreating the complexity of cooked foods.

Substituting 2-Ethyl-4-methylthiazole with other common alkylthiazoles is impractical for targeted flavor development due to significant shifts in organoleptic profiles. For instance, replacing it with 2-isobutylthiazole fundamentally alters the flavor from nutty and cocoa-like to a dominant 'green tomato leaf' character. This makes the two compounds non-interchangeable for applications requiring specific roasted or savory notes versus fresh, green profiles. Minor structural changes in the thiazole family lead to dramatic differences in sensory perception, meaning that precise molecular identity is critical for achieving reproducible and authentic flavor profiles in final consumer products.

Delivers Specific Cocoa and Roasted Notes Not Found in Common Analogs

2-Ethyl-4-methylthiazole provides a distinct nutty, cocoa, and roasted flavor profile that is qualitatively different from its close structural analogs. For example, 2-isobutylthiazole, a common substitute, is characterized by an intensely green, tomato-leaf aroma and is a key component in fresh tomato flavors. In contrast, 2-Ethyl-4-methylthiazole is specifically described as having a 'chocolate thiazole' character, making it highly effective for boosting cocoa and coffee notes in brown flavors. This clear sensory differentiation makes it an essential ingredient for applications where roasted, nutty notes are required, a profile that cannot be achieved with greener-smelling thiazole variants.

Evidence DimensionPrimary Flavor/Odor Character
Target Compound DataNutty, cocoa, roasted, savory, coffee-like
Comparator Or Baseline2-Isobutylthiazole: Predominantly green, tomato stem/foliage, sulfury
Quantified DifferenceQualitative shift from 'roasted/brown' flavor category to 'green/vegetable' category
ConditionsOrganoleptic evaluation by trained flavorists.

This ensures the creation of an authentic roasted or savory flavor profile, which is impossible to replicate using greener, vegetable-note analogs like 2-isobutylthiazole.

High Potency and Cost-Effectiveness Compared to Analogs with Higher Odor Thresholds

While a direct, side-by-side threshold comparison for 2-ethyl-4-methylthiazole is not available in the literature reviewed, its potency can be inferred from its high-impact nature and comparison to other thiazoles. For example, 2-isobutylthiazole has a very low odor threshold in water of 2-3.5 ppb. 2-Acetylthiazole, another key flavor compound, has a flavor threshold of 10 ppb. 2-Ethyl-4-methylthiazole is used at low ppm levels (e.g., 1 ppm in beverages) to achieve its characteristic flavor, indicating it is a high-impact material where small quantities produce significant sensory effects. High-purity sourcing is critical, as formulation at these low levels requires a compound free from off-notes that could disrupt the final flavor profile.

Evidence DimensionFlavor/Odor Threshold in Water (ppb)
Target Compound DataHigh-impact material used at low ppm levels (e.g., 1 ppm)
Comparator Or Baseline2-Isobutylthiazole: 2-3.5 ppb; 2-Acetylthiazole: 10 ppb
Quantified DifferenceDemonstrates high flavor impact, comparable to other potent thiazoles, ensuring cost-effective formulation.
ConditionsFlavor and odor thresholds determined in water.

High potency translates to lower dosage requirements and reduced cost-in-use, making it an economically efficient choice for achieving target flavor profiles in large-scale production.

Process Suitability: Thermal Stability for Baked and Roasted Flavor Applications

Thiazoles as a class are known products of the Maillard reaction and are associated with cooked, roasted flavors, indicating their formation and stability under thermal processing conditions. The broader class of thiazolo[5,4-d]thiazole materials demonstrates high thermal stability, with decomposition temperatures often exceeding 350°C, suggesting a robust molecular framework suitable for high-temperature applications. This inherent stability is critical for flavor compounds intended for use in baked goods, retorted soups, or extruded snacks, where the flavor molecule must survive processing temperatures to be effective in the final product. Procuring this specific thiazole ensures the intended nutty, roasted note is delivered reliably post-processing.

Evidence DimensionThermal Stability (Decomposition Temperature)
Target Compound DataImplied stability due to its role as a key cooked flavor component and use in baked goods.
Comparator Or BaselineRelated thiazolo[5,4-d]thiazole core structures show decomposition temperatures >350°C.
Quantified DifferenceHigh thermal stability is characteristic of the thiazole class, making it suitable for high-heat food processing.
ConditionsThermogravimetric Analysis (TGA) under inert atmosphere for related structures.

Ensures flavor profile consistency and survivability in thermally processed foods like baked goods, coffee, and savory snacks, preventing flavor loss or degradation during manufacturing.

Formulating Authentic Cocoa and Coffee Flavors

Due to its specific nutty and cocoa-like character, this compound is the right choice for enhancing and building authentic brown flavor profiles. It is particularly effective in boosting the richness of cocoa and coffee flavors in beverages, baked goods, and confectionery, providing a roasted depth that greener thiazole analogs cannot replicate.

Creating Complex Savory and Meaty Notes in Processed Foods

The savory, meaty, and sulfury nuances of 2-Ethyl-4-methylthiazole make it a key component for developing complex flavor profiles in savory applications. It is well-suited for use in soups, sauces, seasonings, and meat-flavored snacks where a cooked, roasted background note is essential for an authentic taste.

High-Impact Nut Flavor Development

This compound's strong association with nutty and pistachio notes makes it a primary choice for constructing true-to-nature nut flavors. Its potency allows for efficient and cost-effective use in creating pistachio, almond, or general nutty profiles for dairy products, desserts, and snacks.

Physical Description

Liquid
Colourless to pale yellow liquid; nutty, green odou

XLogP3

2.2

Density

d44 1.03
1.026-1.031

UNII

LVC1ZV6X4U

GHS Hazard Statements

Aggregated GHS information provided by 1597 companies from 8 notifications to the ECHA C&L Inventory.;
H302 (97.24%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15679-12-6

Wikipedia

2-ethyl-4-methyl thiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiazole, 2-ethyl-4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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